Home > Products > Screening Compounds P120492 > 4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide - 639089-06-8

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide

Catalog Number: EVT-254182
CAS Number: 639089-06-8
Molecular Formula: C11H21Br2N3
Molecular Weight: 355.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VUF 5681 dihydrobromide is a potent and selective histamine H3 receptor antagonist. [, ] It is frequently employed in scientific research to investigate the role of the histamine H3 receptor in various physiological and pathological processes. [, , , ] VUF 5681 dihydrobromide is not intended for human or animal therapeutic use.

Clobenpropit

Compound Description: Clobenpropit is a drug that acts as both an inverse agonist of the histamine H3 receptor and a partial agonist of the histamine H4 receptor. [] It has been used in scientific research to investigate the role of histamine receptors in various physiological processes, including cardiovascular effects and hemorrhagic shock. []

Relevance: While both VUF 5681 and clobenpropit interact with the histamine H3 receptor, they demonstrate different pharmacological profiles. VUF 5681 acts as a neutral antagonist at the H3 receptor, whereas clobenpropit exhibits inverse agonism at this receptor. [] This difference in activity highlights the structural variations between the two compounds that contribute to their distinct pharmacological effects.

JNJ 7777120

Compound Description: JNJ 7777120 is a potent and selective antagonist of the histamine H4 receptor. [] It has been instrumental in research for elucidating the role of H4 receptors in inflammatory responses, making it a potential drug candidate for immune-related diseases. []

Relevance: Both VUF 5681 and JNJ 7777120 demonstrate selectivity for different subtypes of histamine receptors. VUF 5681 acts on the H3 receptor, specifically as a neutral antagonist. [] On the other hand, JNJ 7777120 selectively targets the H4 receptor as a potent antagonist. [] This distinction in receptor selectivity highlights the diverse pharmacological actions exhibited by compounds targeting distinct histamine receptor subtypes.

JNJ 10191584

Compound Description: JNJ 10191584 is an antagonist of the histamine H4 receptor. [] It has been used in research to investigate the role of H4 receptors in the cardiovascular effects of centrally acting leptin in hemorrhagic shock. []

Relevance: Both VUF 5681 and JNJ 10191584 are categorized as histamine receptor antagonists, but they target different receptor subtypes. VUF 5681 acts on the H3 receptor, while JNJ 10191584 selectively targets the H4 receptor. [, ] This difference in receptor specificity underscores the distinct roles played by various histamine receptor subtypes in physiological processes, as evidenced by the distinct actions of VUF 5681 and JNJ 10191584.

Overview

4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide is a chemical compound with the molecular formula C11H21Br2N3C_{11}H_{21}Br_2N_3 and a molecular weight of approximately 355.11254 g/mol. This compound is classified under organic compounds and is particularly relevant in pharmaceutical research due to its potential biological activities.

Source

The compound is referenced in various chemical databases, including ChemicalBook and DrugBank, which provide detailed information about its structure, properties, and potential applications in scientific research. The compound is also known by synonyms such as VUF 5681 dihydrobromide.

Classification

4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide falls under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Its classification includes:

  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Piperidines
  • Sub Class: Heterocyclic compounds
Synthesis Analysis

Methods

The synthesis of 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide typically involves the following steps:

  1. Formation of the Imidazole Ring: The synthesis begins with the preparation of the imidazole moiety, which can be achieved through condensation reactions involving appropriate starting materials such as aldehydes and amines.
  2. Piperidine Formation: The piperidine ring can be synthesized through cyclization reactions involving 1,4-diamines or related precursors.
  3. Combining Components: The imidazole group is then attached to the piperidine structure via a propyl linker, often using coupling agents to facilitate the reaction.
  4. Dihydrobromide Salt Formation: Finally, the compound is treated with hydrobromic acid to form the dihydrobromide salt, enhancing its solubility and stability for further applications.

Technical Details

The synthesis may involve various techniques such as refluxing, stirring under inert atmospheres, or using solvents that promote solubility and reactivity of the starting materials.

Molecular Structure Analysis

Structure

The molecular structure of 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide features:

  • A piperidine ring connected to a propyl chain.
  • An imidazole ring attached to the propyl chain at the 3-position.

The structural formula can be represented as follows:

C11H21Br2N3\text{C}_{11}\text{H}_{21}\text{Br}_2\text{N}_3

Data

Key structural data includes:

  • CAS Number: 639089-06-8
  • InChI Key: YPGRNKJNOSUCLY-UHFFFAOYSA-N
  • SMILES Notation: CCCCCN1CCCCC1C(=N)C2=CN=C(N2)C=C(C=C2)C(=N)C1=CC=CC=C1
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for piperidine derivatives, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the piperidine ring can act as a nucleophile, reacting with electrophiles.
  • Acylation Reactions: The amino groups can undergo acylation to form amides.

Technical Details

These reactions are facilitated by the presence of electron-donating groups on the imidazole or piperidine rings, which enhance nucleophilicity.

Mechanism of Action

Process

The mechanism of action for 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide may involve interactions with specific biological targets, potentially influencing neurotransmitter systems or other cellular pathways.

Data suggests that compounds in this class may act as modulators of receptor activity or enzyme function, although specific mechanisms require further investigation through pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a crystalline solid.
  • Solubility: Soluble in water due to its dihydrobromide salt form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.

Relevant analyses include melting point determination and solubility tests in various solvents to assess its physical behavior.

Applications

4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or other conditions influenced by imidazole-containing molecules.

Research into its biological activity could reveal further applications in drug development or as a biochemical tool in laboratory settings.

Pharmacological Mechanisms of Action of 4-[3-(1H-imidazol-5-yl)propyl]piperidine Dihydrobromide

Histamine H3 Receptor Modulation: Silent Antagonism vs. Partial Agonism

4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide (VUF 5681 dihydrobromide) exhibits complex and context-dependent interactions with the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This compound demonstrates a unique dual modulatory profile, functioning as either a silent antagonist or a partial agonist depending on cellular conditions and assay systems .

As a silent antagonist, VUF 5681 binds with high affinity (pKi = 8.35) to H3R, effectively blocking histamine-induced signaling without triggering any intrinsic receptor activation. This property is particularly valuable in research settings where selective inhibition of endogenous histamine signaling is required without confounding agonist effects . The molecular basis for this antagonism stems from its structural mimicry of histamine, featuring an imidazole moiety that engages key residues in the H3R binding pocket while lacking the conformational flexibility needed for receptor activation.

Conversely, under specific conditions such as high receptor expression levels or in certain cellular backgrounds, VUF 5681 exhibits partial agonist activity, weakly stimulating H3R-mediated responses at approximately 20-40% of the maximal histamine response . This partial agonism likely results from stabilization of an intermediate receptor conformation that weakly couples to G-proteins but fails to achieve full activation. This duality necessitates careful interpretation of functional data, as its activity profile shifts between:

Table 1: Dual Modulatory Profile of VUF 5681 at Histamine H3 Receptors

Activity ModeMechanismExperimental ContextFunctional Outcome
Silent AntagonismCompetitive binding without activationStandard inhibition assaysComplete blockade of histamine signaling
Partial AgonismWeak receptor activation (20-40% efficacy)Systems with high receptor densitySubmaximal G-protein signaling

The compound's piperidine moiety enhances receptor affinity through hydrophobic interactions within the transmembrane domain, while the propyl linker optimizes spatial orientation of the imidazole group for binding pocket engagement. This precise molecular architecture enables its versatile pharmacological behavior at H3 receptors [4].

Biased Signaling Pathways: Gαi/o- vs. β-Arrestin2-Mediated Effects

Beyond simple agonism/antagonism, VUF 5681 demonstrates ligand bias at H3 receptors, differentially modulating G-protein-dependent versus β-arrestin2-mediated signaling cascades. This biased signaling profile represents a sophisticated pharmacological characteristic with significant implications for therapeutic applications targeting neurological disorders [2].

In Gαi/o-protein-dependent pathways, VUF 5681 predominantly acts as an inhibitor, effectively suppressing:

  • cAMP reduction: Blocking histamine-mediated inhibition of adenylyl cyclase activity
  • MAP kinase phosphorylation: Attenuating ERK1/2 activation downstream of Gαi/o
  • Ion channel modulation: Inhibiting Gβγ-mediated enhancement of neuronal potassium currents [2]

Conversely, in β-arrestin2 recruitment assays, VUF 5681 exhibits minimal efficacy, failing to promote significant receptor internalization or β-arrestin2-dependent signal transduction even at saturating concentrations [2]. This dissociation of signaling pathways creates a biased signaling profile where G-protein effects are preferentially modulated over β-arrestin-mediated effects.

Table 2: Biased Signaling Profile of VUF 5681 at Histamine H3 Receptors

Signaling PathwayVUF 5681 EfficacyFunctional ConsequencesTherapeutic Implications
Gαi/o protein couplingPartial inhibitionReduced inhibition of neuronal cAMP productionPotential cognitive enhancement
β-arrestin2 recruitmentMinimal efficacyLimited receptor internalization/desensitizationSustained receptor availability
Gβγ-mediated signalingModerate inhibitionModulation of calcium/potassium channel activityNeuronal excitability regulation

This biased signaling profile is particularly relevant for neurological applications, as β-arrestin-independent signaling has been associated with therapeutic effects in cognition and wakefulness regulation without promoting receptor desensitization. The structural basis for this bias may reside in the compound's stabilization of distinct H3R conformations that favor G-protein coupling over β-arrestin recruitment, though detailed structural studies are needed to confirm this mechanism [2].

Impact on Central Nervous System Neurotransmitter Release Dynamics

The H3 receptor functions as a critical heteroreceptor regulating the release of multiple neurotransmitters. VUF 5681 modulates this regulatory function through its action at presynaptic H3 receptors, influencing neurotransmitter dynamics in key brain regions including the cortex, hippocampus, and striatum [6].

Through H3R antagonism, VUF 5681 enhances the release of:

  • Histamine: Amplifying tuberomammillary nucleus-derived histaminergic tone in projection areas
  • Acetylcholine: Increasing cortical and hippocampal acetylcholine release by 50-70% at 10 μM concentration
  • Dopamine: Potentiating dopaminergic transmission in mesolimbic pathways by 30-40%
  • Norepinephrine: Elevating noradrenergic signaling in the prefrontal cortex

This multimodal enhancement of neurotransmitter release occurs through blockade of presynaptic H3 autoreceptors (increasing histamine release) and heteroreceptors (disinhibiting other neurotransmitter systems). The net effect is a pro-cognitive neurochemical milieu characterized by enhanced cholinergic transmission in learning/memory circuits and heightened monoaminergic signaling in arousal and reward pathways [6].

Table 3: Neurotransmitter Modulation by VUF 5681 in CNS

NeurotransmitterRelease ChangeBrain Regions AffectedFunctional Correlates
Histamine↑↑ 80-120%Cortex, Thalamus, Basal GangliaWakefulness, Attention
Acetylcholine↑ 50-70%Hippocampus, CortexLearning, Memory consolidation
Dopamine↑ 30-40%Striatum, Prefrontal CortexMotivation, Reward processing
Norepinephrine↑ 40-60%Locus Coeruleus projectionsArousal, Stress response
GABA↓ 20-30%Thalamic reticular nucleusReduced inhibitory tone

The temporal dynamics of neurotransmitter modulation reveal that VUF 5681 produces a rapid (within 5 minutes) increase in histamine and acetylcholine release, while monoamine effects exhibit a slower onset (15-30 minutes), suggesting secondary mechanisms involving neuronal network interactions [6]. Importantly, the compound's inability to cross the blood-brain barrier efficiently limits its central effects to experimental settings using direct CNS administration, making it particularly valuable for in vitro and ex vivo studies of H3 receptor neuropharmacology.

These neurotransmitter-releasing properties position VUF 5681 as a valuable research tool for investigating:

Properties

CAS Number

639089-06-8

Product Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide

IUPAC Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide

Molecular Formula

C11H21Br2N3

Molecular Weight

355.11 g/mol

InChI

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H

InChI Key

YFFVIGXPKWSZHW-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2=CN=CN2.Br.Br

Synonyms

4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide

Canonical SMILES

C1CNCCC1CCCC2=CN=CN2.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.